molecular formula C5H6N2OS B14916328 2-(2-Aminothiazol-4-yl)acetaldehyde

2-(2-Aminothiazol-4-yl)acetaldehyde

Cat. No.: B14916328
M. Wt: 142.18 g/mol
InChI Key: VTACIMGIQOONMC-UHFFFAOYSA-N
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Description

2-(2-Aminothiazol-4-yl)acetaldehyde is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminothiazol-4-yl)acetaldehyde typically involves the reaction of 2-aminothiazole with an appropriate aldehyde. One common method is the condensation reaction between 2-aminothiazole and acetaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol, with the addition of a catalytic amount of acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminothiazol-4-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activity of 2-(2-Aminothiazol-4-yl)acetaldehyde is primarily attributed to its ability to interact with various molecular targets. The thiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog without the aldehyde group.

    2-(2-Aminothiazol-4-yl)acetic acid: An oxidized form of 2-(2-Aminothiazol-4-yl)acetaldehyde.

    2-(2-Aminothiazol-4-yl)ethanol: A reduced form of this compound.

Uniqueness

This compound is unique due to the presence of both an aldehyde group and an amino group on the thiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)acetaldehyde

InChI

InChI=1S/C5H6N2OS/c6-5-7-4(1-2-8)3-9-5/h2-3H,1H2,(H2,6,7)

InChI Key

VTACIMGIQOONMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)CC=O

Origin of Product

United States

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